molecular formula C16H13N5O3S B5563119 4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5563119
M. Wt: 355.4 g/mol
InChI Key: GNZKYWDVQRKXDL-LICLKQGHSA-N
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Description

The compound “4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzylidene group, an amino group (-NH2), a phenoxymethyl group, a 1,2,4-triazole ring, and a thiol group (-SH). These functional groups suggest that this compound could exhibit a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms. Attached to this ring are various functional groups, including a thiol group, an amino group, and a phenoxymethyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. For example, the nitro group is electron-withdrawing and could make the benzene ring to which it’s attached more susceptible to electrophilic aromatic substitution. The thiol group could be involved in redox reactions or could form disulfide bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could increase its density and boiling point compared to similar compounds without a nitro group. The thiol group could give it a strong, unpleasant odor .

Scientific Research Applications

Corrosion Inhibition

One of the applications of triazole derivatives, including compounds similar to 4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, is as corrosion inhibitors. A study demonstrated that Schiff's bases of pyridyl substituted triazoles are effective corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds, including a variant with a similar structure, have shown to significantly reduce corrosion, attributed to their ability to form a protective inhibitor film on the metal surface (Ansari, Quraishi, & Singh, 2014).

Antimicrobial and Antifungal Activities

Triazole derivatives have been evaluated for their antimicrobial and antifungal activities. A series of triazole compounds, including those structurally related to the compound , were synthesized and tested against various bacterial and fungal strains. These studies reveal the potential of triazole derivatives as novel antimicrobial agents, showcasing significant activity against pathogens (Upmanyu et al., 2011).

Antioxidant Activities

Another scientific research application involves the synthesis and evaluation of novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives for their antioxidant activities. These compounds were found to exhibit potent antioxidant activity, which could be beneficial in various medical and industrial applications (Maddila et al., 2015).

Anti-Tuberculosis Activity

Research also extends to the synthesis and characterization of triazole derivatives for their potential anti-tuberculosis activity. By examining their structural aspects and evaluating their activity against Mycobacterium tuberculosis, these compounds present a promising avenue for developing new anti-TB drugs (Kumar et al., 2021).

Enzyme Inhibition

Further studies have synthesized triazole Schiff’s base derivatives to explore their inhibitory kinetics on tyrosinase activity. These compounds have shown potent inhibitory effects, suggesting their potential use in developing treatments for conditions associated with enzyme activity (Yu et al., 2015).

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a promising candidate for further study . Future research could focus on synthesizing the compound and testing its biological activity, as well as investigating its mechanism of action.

properties

IUPAC Name

4-[(E)-(4-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-21(23)13-8-6-12(7-9-13)10-17-20-15(18-19-16(20)25)11-24-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZKYWDVQRKXDL-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

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